molecular formula C23H26N6O6 B11983070 N'~1~,N'~9~-bis[(E)-(3-nitrophenyl)methylidene]nonanedihydrazide

N'~1~,N'~9~-bis[(E)-(3-nitrophenyl)methylidene]nonanedihydrazide

Cat. No.: B11983070
M. Wt: 482.5 g/mol
InChI Key: CIQWUSLWDOZVAJ-MUPYBJATSA-N
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Description

N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE is a chemical compound known for its unique structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzaldehyde and nonanedihydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically nitro-substituted derivatives.

    Reduction: The major products are amino-substituted derivatives.

    Substitution: The major products are substituted hydrazides with various functional groups.

Scientific Research Applications

N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, such as sensors and adsorbents, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The nitro groups in the compound can also undergo redox reactions, generating reactive oxygen species that can induce cell damage and apoptosis.

Comparison with Similar Compounds

N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE can be compared with other Schiff bases, such as:

    N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    N-(3-Nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine: Functionalized for specific applications in materials science, such as the removal of metal ions from solutions.

The uniqueness of N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE lies in its specific combination of nitro groups and hydrazide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N6O6

Molecular Weight

482.5 g/mol

IUPAC Name

N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]nonanediamide

InChI

InChI=1S/C23H26N6O6/c30-22(26-24-16-18-8-6-10-20(14-18)28(32)33)12-4-2-1-3-5-13-23(31)27-25-17-19-9-7-11-21(15-19)29(34)35/h6-11,14-17H,1-5,12-13H2,(H,26,30)(H,27,31)/b24-16+,25-17+

InChI Key

CIQWUSLWDOZVAJ-MUPYBJATSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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